Leucokinin I
Description
Properties
IUPAC Name |
3-amino-4-[2-[[1-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFWPBDASJZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucokinin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of SPPS can be scaled up for larger production. Automation of the synthesis process and optimization of reaction conditions can enhance yield and purity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Leucokinin I primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues in its sequence.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used for the oxidation of tryptophan residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used for reducing disulfide bonds if present.
Substitution: Amino acid residues can be substituted using specific reagents in SPPS.
Major Products: The major products formed from these reactions are modified peptides with altered sequences or structures, which can be used for studying structure-activity relationships .
Scientific Research Applications
Leucokinin I has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Plays a role in understanding neuropeptide signaling and its effects on physiological processes in insects.
Industry: Used in the production of peptide-based products and as a reference standard in analytical techniques
Mechanism of Action
Leucokinin I exerts its effects by binding to G-protein-coupled receptors (GPCRs) on target cells. This binding triggers a cascade of intracellular signaling events, leading to the activation of second messengers such as calcium ions. In Malpighian tubules, this compound increases the rates of transepithelial sodium chloride and potassium chloride secretion by enhancing paracellular chloride conductance. This process is mediated by both intra- and extracellular calcium ions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Leucokinin I shares structural homology with other leucokinins and tachykinin-like peptides, but key differences exist:
Note: *Discrepancies exist in reported sequences; some sources list alternate sequences (e.g., His-Pro-Asn-Ser-Phe-Gly-Leu-Met-NH₂) , possibly due to species-specific variants or synthesis methods.
Functional Roles Across Species
Leucokinins exhibit conserved and divergent physiological roles:
- Drosophila leucokinin (DLK) increases intracellular Ca²⁺ in stellate cells, enhancing renal tubule activity .
- Metabolic Regulation :
Receptor Interactions and Signaling Pathways
Leucokinins act through G protein-coupled receptors (GPCRs), with species-specific receptor affinities:
- Leucophaea maderae : this compound binds to receptors in the corpora cardiaca, triggering calcium-dependent neurohormone release .
- Aedes aegypti : Three leucokinins may target distinct receptors, explaining their differential potency in fluid secretion .
- Lymnaea stagnalis: Lymnokinin activates a dedicated GPCR, demonstrating cross-phylum functional conservation .
Potency and Efficacy Variations
Species-Specific Physiological Effects
- Gene Loss : Relaxin and calcitonin receptors are absent in Sitophilus oryzae and Photinus, whereas leucokinin signaling remains functional .
Biological Activity
Leucokinin I (LK) is a neuropeptide predominantly found in insects and plays a significant role in various physiological processes, including feeding behavior, stress response, and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant research findings.
This compound exerts its biological effects primarily through G-protein-coupled receptors (GPCRs). The specific receptor for leucokinin is known as the leucokinin receptor (Lkr), which binds to LK via an amidated C-terminal pentapeptide motif (FXXWG-amide) essential for receptor activation . Upon binding, conformational changes in the receptor lead to intracellular signaling cascades that modulate various physiological functions.
Key Structural Features
- C-terminal Motif : The FXXWG-amide motif is crucial for receptor binding and function.
- Receptor Trafficking : The WxFG motif within the receptor has been implicated in GPCR trafficking and function, indicating that alterations in this motif can lead to significant changes in receptor activity .
Physiological Roles
This compound is involved in several key physiological processes:
- Feeding Regulation : LK influences meal size and feeding motivation. Mutants lacking LK show reduced feeding behavior, while those with enhanced LK signaling demonstrate increased food intake .
- Water Homeostasis : LK plays a role in regulating water balance, particularly in response to dehydration. Neurons expressing LK are activated during water consumption, suggesting a direct involvement in maintaining hydration .
- Stress Response : The neuropeptide modulates stress-related behaviors. In conditions of starvation or dehydration, LK signaling is upregulated to enhance survival strategies .
Table 1: Summary of Physiological Effects of this compound
Case Studies
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Feeding Behavior and LK Signaling :
A study demonstrated that Drosophila mutants lacking LK exhibited significantly lower food intake compared to wild-type flies. This was assessed using the capillary feeding assay (CAFE), highlighting the importance of LK in regulating hunger and satiety signals . -
Water Homeostasis Investigation :
Research involving calcium activity measurements in abdominal ganglia neurons showed that LK neurons are activated specifically during water consumption. This suggests a targeted role for these neurons in mediating hydration responses . -
Stress Response Analysis :
Experiments blocking LK release revealed altered olfactory and gustatory responses in Drosophila, indicating that LK not only affects feeding but also modulates sensory processing under stress conditions .
Table 2: Key Research Findings on this compound
Q & A
Q. What experimental methodologies are recommended for determining the structural and physicochemical properties of Leucokinin I?
this compound (C₄₁H₅₃N₁₁O₁₂; MW 891.93) requires precise characterization using techniques such as mass spectrometry for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC for purity assessment (>95%) . Physical properties like boiling point (1513.4±65.0°C) and solubility should be documented under controlled conditions (e.g., -20°C storage in lyophilized form) . Ensure protocols align with reproducibility standards, as outlined in academic guidelines for chemical characterization .
Q. How does this compound regulate feeding-related physiology in insects, and what model systems are optimal for these studies?
In Rhodnius prolixus, this compound stimulates midgut muscle contractions without affecting absorption, making it a key regulator of feeding behavior . For Drosophila melanogaster, it modulates hunger-dependent sugar memory via neuronal pathways . Recommended methodologies include:
- In vivo assays : Measure feeding duration and gut motility using video tracking or force transducers.
- Genetic models : Use GAL4/UAS systems to target Leucokinin-expressing neurons (e.g., Lk-GAL4 lines) .
- Immunohistochemistry : Validate peptide distribution in CNS tissues using antibodies against this compound .
Advanced Research Questions
Q. How can conflicting data on this compound’s diuretic effects across insect species be reconciled?
Discrepancies arise from species-specific receptor interactions. For example, Leucokinin VIII (a homolog) exhibits diuretic activity in cockroaches but not all Diptera . To address this:
- Comparative studies : Profile Leucokinin receptor (Lkr) expression patterns in Malpighian tubules across species using RNA-seq .
- Functional assays : Apply synthetic this compound to isolated tubules and measure fluid secretion rates .
- CRISPR/Cas9 : Generate Lkr knockout models to confirm ligand-receptor specificity .
Q. What experimental designs are suitable for investigating this compound’s role in neuropeptide signaling cross-talk?
this compound interacts with insulin-like peptides (e.g., Dilp2) and adipokinetic hormone (AKH) in metabolic regulation . Key approaches include:
- Calcium imaging : Use GCaMP6m in SELK neurons to map activity changes during feeding/starvation .
- RNA interference (RNAi) : Knock down Lk or Lkr in specific tissues (e.g., fat body) to assess downstream crosstalk .
- Behavioral assays : Quantify sleep-metabolism interactions in starved vs. fed Drosophila using DAM systems .
Q. How can researchers optimize protocols for synthesizing and stabilizing this compound in vitro?
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected amino acids and resin-based protocols to ensure sequence accuracy (e.g., Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH₂) .
- Stability testing : Monitor degradation under varying pH/temperature via LC-MS and circular dichroism .
- Storage : Lyophilize peptides in aliquots, store at -20°C, and avoid freeze-thaw cycles to prevent aggregation .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response effects in physiological assays?
- Two-way ANOVA : Compare treatment groups (e.g., fed vs. starved) across timepoints, as shown in sleep-metabolism studies .
- Dose-response curves : Fit data to sigmoidal models (e.g., log[agonist] vs. response) using software like GraphPad Prism .
- Power analysis : Determine sample sizes to detect significant differences in small-effect neuropeptide studies .
Q. How should researchers address ethical and safety concerns when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
